molecular formula C8H8Cl3NO B3042694 2-Amino-1-(2,4-dichlorophenyl)ethanone hydrochloride CAS No. 65146-54-5

2-Amino-1-(2,4-dichlorophenyl)ethanone hydrochloride

Cat. No. B3042694
CAS RN: 65146-54-5
M. Wt: 240.5 g/mol
InChI Key: RJCPEUKXHFGBSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(2,4-dichlorophenyl)ethanone hydrochloride, also known as 2-Amino-1-chloro-2,4-diphenyl ethanone hydrochloride, is an organic compound with a molecular formula of C14H14Cl2NO·HCl. This compound is a white crystalline solid, soluble in water and alcohol, and is used in a variety of scientific research applications. It is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine in the body. It is also a substrate for the enzyme monoamine oxidase (MAO), which is involved in the breakdown of serotonin and other neurotransmitters.

Scientific Research Applications

1. Pyrolysis Product Identification

2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride, a compound structurally related to 2-Amino-1-(2,4-dichlorophenyl)ethanone hydrochloride, has been studied for its pyrolysis products. These studies are crucial for understanding the stability and potential degradation into toxic substances when exposed to heat, especially relevant in scenarios like inhalation or smoking of these substances (Texter et al., 2018).

2. Chemical Synthesis and Reactions

Research has shown that derivatives of this compound can be synthesized and undergo various chemical reactions. For instance, the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone with different reagents has been studied to produce a range of heterocyclic compounds (Moskvina et al., 2015).

3. Biocatalysis for Drug Synthesis

The biotransformation of 2-chloro-1-(2,4-dichlorophenyl) ethanone (a related compound) by a specific bacterial strain has been investigated for the synthesis of chiral intermediates of antifungal drugs. This process involves asymmetric reduction and showcases the use of biocatalysis in pharmaceutical synthesis (Miao et al., 2019).

4. Antimicrobial Activity

Research has been conducted on the synthesis of certain derivatives of this compound to evaluate their antimicrobial properties. These studies contribute to the development of new pharmaceuticals with potential applications in treating bacterial and fungal infections (Wanjari, 2020).

properties

IUPAC Name

2-amino-1-(2,4-dichlorophenyl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO.ClH/c9-5-1-2-6(7(10)3-5)8(12)4-11;/h1-3H,4,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCPEUKXHFGBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65146-54-5
Record name Ethanone, 2-amino-1-(2,4-dichlorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65146-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-(2,4-dichlorophenyl)ethanone hydrochloride
Reactant of Route 2
2-Amino-1-(2,4-dichlorophenyl)ethanone hydrochloride
Reactant of Route 3
2-Amino-1-(2,4-dichlorophenyl)ethanone hydrochloride
Reactant of Route 4
2-Amino-1-(2,4-dichlorophenyl)ethanone hydrochloride
Reactant of Route 5
Reactant of Route 5
2-Amino-1-(2,4-dichlorophenyl)ethanone hydrochloride
Reactant of Route 6
2-Amino-1-(2,4-dichlorophenyl)ethanone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.